molecular formula C8H4ClF3O B1591188 2-Chloro-6-(trifluoromethyl)benzaldehyde CAS No. 60611-22-5

2-Chloro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B1591188
CAS No.: 60611-22-5
M. Wt: 208.56 g/mol
InChI Key: ISAHRYXMBYDJEV-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 60611-22-5 . It has a molecular weight of 208.57 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . The compound is stored at ambient temperature .

Scientific Research Applications

Polymerization Processes

Research on the polymerization of substituted aldehydes, including haloaldehydes like 2-Chloro-6-(trifluoromethyl)benzaldehyde, highlights its potential role in creating novel polymers. These compounds can undergo various polymerization reactions, leading to materials with unique properties useful in industrial applications, from plastics to specialty coatings (Kubisa, Neeld, Starr, & Vogl, 1980).

Antioxidant Capacity

The evaluation of compounds for their antioxidant capacity is crucial in pharmaceutical and food science. Techniques like the ABTS/PP Decolorization Assay, which assesses the ability of substances to act as antioxidants, could be applied to this compound to explore its potential in mitigating oxidative stress-related damages (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Degradation of Organic Pollutants

Advanced Oxidation Processes (AOPs) are employed for the degradation of organic pollutants in water. Research into the degradation pathways, by-products, and toxicity of these processes could inform the environmental impact of this compound, assessing its stability and transformation in aquatic systems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry suggests that compounds with specific functional groups, such as this compound, could be used to design new molecular assemblies. These assemblies have applications in nanotechnology, polymer processing, and biomedical fields, showcasing the compound's potential in creating ordered structures (Cantekin, de Greef, & Palmans, 2012).

Disinfection and Surface Treatment

The effectiveness of biocidal agents against coronaviruses on inanimate surfaces suggests that this compound could be studied for its disinfectant properties, potentially offering a chemical basis for new disinfection procedures in healthcare and public spaces (Kampf, Todt, Pfaender, & Steinmann, 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAHRYXMBYDJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590640
Record name 2-Chloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60611-22-5
Record name 2-Chloro-6-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-3-trifluoromethylbenzene (1.0 g, 5.54 mmol) in THF (15 mL) cooled to −78° C., under N2 protection was added dropwise n-BuLi (3.81 mL of a 1.6 M solution in hexane, 6.1 mmol). After an hour, formic acid methyl ester (664.8 mg, 11.08 mmol) was added slowly to the solution. After the addition, the solution was warmed to ambient temperature slowly and stirred for 30 min. The reaction mixture was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4 and filtered. The solvent was removed under reduced pressure and the residue was purified by flash chromatography using heptane/EtOAc (15:1) as eluent to give 2-chloro-6-trifluoromethylbenzaldehyde as a colorless oil.
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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